2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid

Molecular recognition Pharmacophore design Structure-Activity Relationship

2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid (CAS 67911-05-1) is a pyridazinone acetic acid derivative with the molecular formula C11H17N3O5 and a molecular weight of 271.27 g/mol. This compound belongs to a class of 6-oxo-1,6-dihydropyridazine derivatives that are known for their diverse biological activities, including herbicidal and pesticidal applications, as well as potential enzyme inhibition.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 67911-05-1
Cat. No. B12921961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid
CAS67911-05-1
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NN(C1=O)C)NCCOCC(=O)O
InChIInChI=1S/C11H17N3O5/c1-3-19-10-8(6-13-14(2)11(10)17)12-4-5-18-7-9(15)16/h6,12H,3-5,7H2,1-2H3,(H,15,16)
InChIKeyHYRLHLCJBGRYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid (CAS 67911-05-1): A Pyridazinone Acetic Acid Derivative for Herbicide and Bioactive Molecule Research


2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid (CAS 67911-05-1) is a pyridazinone acetic acid derivative with the molecular formula C11H17N3O5 and a molecular weight of 271.27 g/mol . This compound belongs to a class of 6-oxo-1,6-dihydropyridazine derivatives that are known for their diverse biological activities, including herbicidal and pesticidal applications, as well as potential enzyme inhibition [1]. Its structure features an aminoethoxy linker connecting the pyridazinone ring to a terminal carboxylic acid, which distinguishes it from simpler glycine analogs within this chemical space .

Why In-Class Pyridazinone Acetic Acid Analogs Cannot Be Substituted for the 67911-05-1 Scaffold


Compounds within the pyridazinone acetic acid class differ fundamentally in the nature and length of the linker connecting the pyridazinone core to the terminal carboxylic acid. The presence of an aminoethoxy linker (-NH-CH2CH2-O-CH2-) in 67911-05-1, as opposed to a direct aminoacetic acid (-NH-CH2-) linkage found in its closest glycine analog (67911-01-7), introduces an additional hydrogen bond acceptor, increases molecular flexibility, and alters the spatial orientation of the carboxylic acid pharmacophore . These structural differences are known to critically impact biological outcomes; for instance, in related pyridazinone aldose reductase inhibitors, the length and composition of the acetic acid side chain directly correlated with both inhibitory potency and antioxidant capacity, with IC50 values varying by orders of magnitude between analogs [1]. Direct substitution without validation of target engagement, selectivity, and physicochemical behavior would therefore compromise experimental reproducibility and data integrity in both agrochemical and biomedical screening campaigns.

Quantitative Differentiation Evidence for 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid (67911-05-1)


Linker Length and Hydrogen Bond Acceptor Capacity Differentiation vs. Glycine Analog 67911-01-7

Compared to its closest commercially available analog, the glycine derivative 67911-01-7, compound 67911-05-1 incorporates an aminoethoxy linker that adds an ethylene oxide (-CH2CH2O-) unit between the amino group and the carboxylic acid terminus. This results in a molecular weight increase of 44.05 g/mol (from 227.22 to 271.27 g/mol) and introduces one additional hydrogen bond acceptor (the ether oxygen) . In structure-function studies on pyridazinone acetic acid derivatives, such side-chain modifications have been shown to modulate aldose reductase inhibitory potency, with the most active compound (4f) achieving an IC50 of 0.95 × 10^-5 M, whereas other side-chain variations resulted in activities spanning from 10^-5 M to 10^-4 M [1]. The extended linker in 67911-05-1 is structurally analogous to the 'propionic acid' series, which in isoxazolo-pyridazinone studies were found to be less active than acetic acid derivatives, suggesting a nuanced balance between linker length and potency that cannot be assumed a priori [2].

Molecular recognition Pharmacophore design Structure-Activity Relationship

Positional Isomerism: Differentiation from N-Hydroxyethyl Glycine Analog 67911-00-6

Compound 67911-05-1 is a positional isomer of 67911-00-6 (N-(5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-(2-hydroxyethyl)glycine). While both share the same molecular formula (C11H17N3O5) and molecular weight (271.27 g/mol), they differ fundamentally in the connectivity of the side chain: 67911-05-1 features a secondary amine linked to an ethoxyacetic acid chain (-NH-CH2CH2-O-CH2-COOH), whereas 67911-00-6 features a tertiary amine with both a hydroxyethyl and an acetic acid substituent (-N(CH2CH2OH)-CH2-COOH) . This topological difference is critical; in pyridazinone herbicide patents, the nature of the amine substituent (secondary vs. tertiary) has been shown to be a determinant of herbicidal activity and crop selectivity [1]. The calculated physicochemical properties for 67911-00-6 include a density of 1.34 g/cm³, boiling point of 475.3°C (760 mmHg), refractive index of 1.569, flash point of 241.3°C, and vapor pressure of 4.96E-11 mmHg at 25°C, establishing baseline values against which 67911-05-1 can be experimentally compared .

Regioisomer selectivity Molecular topology Chemical procurement

Commercial Purity Profile for Reproducible Research

The target compound is commercially available with a certified purity of 97% (Catalog Number: CM1062911) . While the glycine analog 67911-01-7 and the N-hydroxyethyl analog 67911-00-6 are listed in chemical databases, the documented commercial purity of 67911-05-1 at 97% provides a verifiable baseline for procurement. In bioassay contexts, purity discrepancies as small as 2-3% can introduce confounding artifacts in dose-response studies, particularly when impurities possess independent biological activity. The known purity specification allows researchers to apply appropriate correction factors in quantitative structure-activity relationship (QSAR) modeling and enables cross-laboratory reproducibility when comparing data generated with this specific lot quality .

Quality control Reproducibility Procurement specification

Class-Level Herbicidal Activity Context from Pyridazinone Patent Literature

Pyridazinone compounds structurally related to 67911-05-1 have been extensively patented as herbicides and harmful arthropod control agents by major agrochemical companies, including Sumitomo Chemical [1]. A representative patent (JP5842594B2) describes pyridazinone compounds with herbicidal activity and arthropod control activity, demonstrating that the 6-oxo-1,6-dihydropyridazine core is a privileged scaffold in agrochemical discovery [2]. While specific herbicidal efficacy data (e.g., ED90 values against target weed species) for 67911-05-1 itself are not publicly available at the time of this analysis, the compound's structural features align with the general formula disclosed in these patents, where the 5-alkoxy substituent (ethoxy in this case) and the N-1 methyl group are conserved features associated with herbicidal activity [1]. The compound's utility as a synthetic intermediate or a reference standard in herbicide discovery programs is supported by EP1371638A1, which specifically describes pyridazinone derivatives as intermediates for the production of compounds having excellent herbicidal activity [3].

Herbicide Agrochemical Weed control

Physicochemical Property Inference and Lipophilicity Differentiation

Structural analysis indicates that 67911-05-1 possesses a higher calculated topological polar surface area (TPSA) compared to the simpler glycine analog 67911-01-7, due to the additional ether oxygen in the aminoethoxy linker. The glycine analog has a calculated XlogP of -0.2 and TPSA of 91.2 Ų . The aminoethoxy extension in 67911-05-1 is expected to increase both TPSA (by approximately 18-20 Ų based on the ether oxygen contribution) and molecular flexibility (from 5 rotatable bonds in the glycine analog to an estimated 9 in the target compound). In the context of pyridazinone aldose reductase inhibitors, Coudert et al. demonstrated that lipophilic, electronic, and steric parameters directly correlated with biological activity (log 1/IC50) for the majority of data sets, with the most lipophilic derivative (4f, 4-i-PrC6H4 at C-6) achieving an IC50 of 0.95 × 10^-5 M compared to less lipophilic analogs with IC50 values in the 10^-4 M range [1]. This class-level evidence suggests that the unique combination of the pyridazinone core with an extended polar side chain in 67911-05-1 may offer a differentiated physicochemical profile suitable for modulating bioavailability and target engagement in both agrochemical and pharmaceutical applications.

Drug-likeness ADME QSAR modeling

Synthetic Intermediacy and Building Block Utility in Pyridazinone-Derived Pesticide Synthesis

The 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-ol scaffold, which serves as the core of 67911-05-1, has been directly utilized as a precursor for the synthesis of O-(5-ethoxy-1-methyl-6-oxo-1H-pyridazin-4-yl) esters of phosphoric, thiophosphoric, and thiophosphonic acids [1]. In a 1979 study, Konečný and Varkonda synthesized and evaluated the pesticidal activity of these phosphorus esters, demonstrating that several of the tested compounds displayed high contact and systemic insecticidal, acaricidal, and ovicidal activity [1]. The aminoethoxyacetic acid side chain in 67911-05-1 provides a carboxylic acid handle that can be further functionalized through amide bond formation, esterification, or reduction, offering synthetic versatility that the simpler glycine analog 67911-01-7 also provides but with the added benefit of an extended spacer that may reduce steric hindrance in subsequent coupling reactions.

Synthetic chemistry Agrochemical intermediate Phosphoric ester synthesis

Recommended Procurement and Application Scenarios for 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid (67911-05-1)


Herbicide Lead Optimization and Mode-of-Action Studies in Agrochemical Research

In agrochemical discovery programs targeting novel herbicides, 67911-05-1 serves as a structurally privileged pyridazinone scaffold for lead optimization. The compound's 5-ethoxy substitution and N-1 methyl group are conserved features in patented herbicidal pyridazinones, providing a rational starting point for structure-activity relationship (SAR) exploration [1]. The aminoethoxyacetic acid side chain offers a modifiable carboxylic acid handle for generating amide or ester libraries, while the extended linker may improve compound solubility and handling compared to shorter-chain glycine analogs. Research teams can utilize this compound as a reference standard for in vitro enzyme inhibition assays or in vivo weed control efficacy testing, comparing results against established herbicide classes to evaluate mode-of-action novelty [2].

Synthetic Intermediate for Organophosphorus Pesticide Development

The 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine core present in 67911-05-1 has been established as an effective scaffold for the synthesis of organophosphorus pesticides with demonstrated insecticidal, acaricidal, and ovicidal activity [1]. The carboxylic acid functionality in 67911-05-1 provides a synthetic handle for conjugation to phosphorus-based warheads or for incorporation into more complex molecular architectures. Procurement of this compound enables the systematic exploration of structure-activity relationships linking side-chain composition to pesticidal potency, selectivity, and environmental fate properties [1].

Enzyme Inhibition Studies in Diabetic Complications and Antioxidant Research

Pyridazinone acetic acid derivatives have demonstrated significant in vitro aldose reductase inhibitory activity, with IC50 values ranging from 10^-5 M to 10^-4 M, alongside measurable antioxidant properties including superoxide anion scavenging and lipid peroxidation inhibition [1]. Compound 67911-05-1, with its aminoethoxyacetic acid side chain, represents a structurally differentiated analog suitable for probing the relationship between linker composition and dual aldose reductase/antioxidant activity. In the Coudert et al. study, the spatial configuration of the most active derivative was compared with pharmacophore requirements of the aldose reductase inhibitor site using molecular modeling [1], providing a methodological framework into which 67911-05-1 can be incorporated for comparative structure-based design and validation.

Physicochemical Profiling and Drug-Likeness Assessment in Early-Stage Drug Discovery

The structural differentiation of 67911-05-1 from its glycine analog 67911-01-7—specifically the extended aminoethoxy linker adding 44 g/mol to the molecular weight and increasing hydrogen bond acceptor count—makes it a valuable compound for systematic physicochemical profiling. Researchers can use this compound to experimentally determine partition coefficients (log P/log D), aqueous solubility, and permeability parameters (e.g., PAMPA or Caco-2 assays), comparing results against the glycine analog 67911-01-7 (calculated XlogP: -0.2, TPSA: 91.2 Ų) [1] to quantify the impact of the ethoxy insertion on drug-like properties. These data are directly relevant for QSAR model development and for guiding the design of pyridazinone-based chemical probes with optimized pharmacokinetic profiles.

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